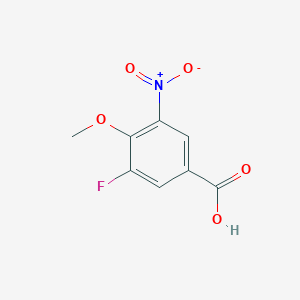

3-Fluoro-4-methoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVATVOZGBMDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

3-Fluoro-4-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its unique molecular architecture, characterized by the strategic placement of fluoro, methoxy, and nitro groups on a benzoic acid core, renders it a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The interplay of these functional groups not only influences the molecule's intrinsic physicochemical properties but also provides multiple reactive sites for synthetic elaboration, making it an invaluable tool for medicinal chemists. This guide offers a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and application in drug design.

| Property | Value | Source |

| CAS Number | 577-39-9 | - |

| Molecular Formula | C₈H₆FNO₅ | - |

| Molecular Weight | 215.14 g/mol | - |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | - |

| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing effects of the fluoro and nitro groups. | - |

The molecular structure of this compound features a benzene ring substituted with a carboxylic acid group, a fluorine atom, a methoxy group, and a nitro group. The spatial arrangement of these substituents dictates the molecule's reactivity and its potential interactions with biological targets. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the acidity of the carboxylic acid and the electron density of the aromatic ring.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the nitro group onto a pre-functionalized benzoic acid derivative. A logical and commonly employed strategy is the electrophilic nitration of 3-fluoro-4-methoxybenzoic acid.

Proposed Synthetic Workflow: Nitration of 3-Fluoro-4-methoxybenzoic Acid

This protocol is based on established methodologies for the nitration of substituted benzoic acids.

An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

This document serves as a comprehensive technical guide on the core physical properties of 3-Fluoro-4-methoxy-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize substituted benzoic acids as critical building blocks in organic synthesis. This guide provides an in-depth analysis of the compound's structural attributes and their influence on its macroscopic properties, supported by detailed experimental protocols for verification.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid. Its strategic importance in medicinal chemistry and materials science stems from the unique interplay of its functional groups: a carboxylic acid for derivatization, a nitro group as a powerful electron-withdrawing entity and synthetic handle, a methoxy group as an electron-donating group, and a fluorine atom, which can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. Understanding the physical properties of this molecule is paramount for its effective use in synthesis, purification, and formulation.

Compound Identification and Core Data

Accurate identification is the foundation of scientific integrity. The primary identifiers and core physical data for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 577-39-9 | [1][2] |

| Molecular Formula | C₈H₆FNO₅ | [1][2] |

| Molecular Weight | 215.14 g/mol | [1][2] |

| MDL Number | MFCD12173014 | [1][2] |

Molecular Structure and its Influence on Physical Properties

The arrangement of functional groups on the benzene ring dictates the compound's physical behavior. The fluorine and nitro groups are strongly electron-withdrawing, while the methoxy group is electron-donating. This electronic push-pull, combined with the acidic proton of the carboxylic acid, results in a highly polar molecule with specific intermolecular force capabilities.

-

Carboxylic Acid (-COOH): This group is the primary site for hydrogen bonding, allowing molecules to form dimers in the solid state. This strong intermolecular interaction is expected to contribute to a relatively high melting point. It also serves as the primary acidic center.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly increases the acidity of the carboxylic proton (lowers the pKa) compared to unsubstituted benzoic acid. Its polarity contributes to the overall dipole moment of the molecule.

-

Fluorine (-F): The high electronegativity of fluorine also contributes to the electron-withdrawing nature of the ring system, further enhancing the acidity of the carboxylic acid. It can also participate in weaker intermolecular interactions.

-

Methoxy Group (-OCH₃): This group donates electron density to the ring through resonance, slightly counteracting the withdrawing effects of the other substituents. It also provides a site for potential hydrogen bond acceptance.

Caption: Molecular structure and key functional groups.

Experimentally Determined and Predicted Physical Properties

While extensive peer-reviewed data for this specific molecule is sparse, information from chemical suppliers and computational models provides a working profile. Data for structurally similar compounds are included for context.

| Property | Value / Observation | Notes |

| Appearance | Expected to be a solid powder, likely off-white to yellow. | Based on analogous compounds like 4-hydroxy-3-methoxy-5-nitrobenzoic acid, which is a yellow powder[3]. |

| Melting Point | No experimental data found. | Structurally related 3-Fluoro-4-methoxybenzoic acid melts at 211-213 °C[4]. The addition of a nitro group is expected to alter this, but it provides a reasonable estimate of a high melting point. |

| Solubility | No specific data available. | Expected to have low solubility in water and non-polar solvents, but higher solubility in polar organic solvents like DMSO, methanol, and ethanol. 4-Fluoro-3-nitrobenzoic acid is soluble in ethanol[5][6]. |

| pKa | No experimental data found. | Predicted to be lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing effects of the nitro and fluoro groups. The pKa of 4-hydroxy-3-methoxy-5-nitrobenzoic acid is predicted to be 3.82[3]. |

| LogP | 1.4407 (Predicted) | This value suggests moderate lipophilicity[2]. |

| Topological Polar Surface Area (TPSA) | 89.67 Ų (Predicted) | This value indicates significant polarity, which influences membrane permeability and solubility[2]. |

Protocols for Experimental Verification

To ensure the quality and reliability of this compound in a research setting, the following protocols are provided for the in-house verification of its key physical properties.

Protocol: Melting Point Determination

Causality: The melting point is a robust indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.

Methodology:

-

Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

-

Sample Preparation: Place a small, dry amount of this compound into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

-

Measurement:

-

Place the capillary tube into the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

-

Once melting is observed, perform a second measurement with a fresh sample. Start at a temperature approximately 20 °C below the observed melt and use a slow ramp rate (1-2 °C/min) to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

Protocol: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile is critical for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques (e.g., HPLC, NMR). This protocol establishes a qualitative profile in common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents: Water (polar, protic), Methanol (polar, protic), Acetone (polar, aprotic), Dichloromethane (non-polar), and Hexanes (non-polar).

-

Sample Preparation: Add approximately 10 mg of the compound to five separate, labeled test tubes.

-

Titration and Observation:

-

To each tube, add the respective solvent dropwise (e.g., 0.1 mL increments) while vortexing.

-

Continue adding solvent up to a total volume of 1 mL.

-

Observe and record the point of complete dissolution.

-

-

Classification:

-

Soluble: Dissolves completely in < 1 mL.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

Predicted Spectroscopic Profile

While specific spectra are not publicly available, the molecular structure allows for the prediction of key spectroscopic features, which are essential for structural confirmation.

-

¹H NMR:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. 7.5-8.5 ppm). These protons will appear as doublets due to coupling with the adjacent fluorine atom.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.9-4.1 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands are characteristic, one symmetric (approx. 1340-1360 cm⁻¹) and one asymmetric (approx. 1520-1540 cm⁻¹).

-

C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.

-

Safety and Handling

Based on hazard information for analogous compounds, this compound should be handled with care.

-

Hazard Statements: GHS information for similar compounds suggests it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335)[1][7].

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place[1].

-

Conclusion

References

-

PubChem. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047. [Link]

-

ChemBK. 4-Fluoro-3-nitrobenzoic acid. [Link]

Sources

- 1. 577-39-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-HYDROXY-3-METHOXY-5-NITROBENZOIC ACID | 15785-54-3 [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of 3-Fluoro-4-methoxy-5-nitrobenzoic acid

An in-depth guide to the synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoic acid, a valuable substituted benzoic acid derivative for pharmaceutical and chemical research. This document provides detailed protocols, mechanistic insights, and safety considerations for researchers, scientists, and professionals in drug development.

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring nitro, fluoro, methoxy, and carboxylic acid groups, makes it a versatile precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations. For instance, the nitro group can be readily reduced to an amine, a critical functional group in many pharmacologically active compounds. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug design.[1][2]

While its direct applications are still emerging, its parent compound, 3-Fluoro-4-methoxybenzoic acid, is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agents for treating Alzheimer's disease.[1][2][3] The addition of the nitro group to this scaffold creates a key building block for developing novel therapeutics, potentially in areas such as oncology and infectious diseases. This guide presents two reliable, laboratory-scale synthetic routes to this important intermediate.

Part 1: Mechanistic Insights and Strategic Considerations

The primary synthetic route described is the electrophilic aromatic substitution (EAS) via nitration of 3-Fluoro-4-methoxybenzoic acid. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4] This potent electrophile is then attacked by the electron-rich aromatic ring. The regioselectivity of this substitution is dictated by the directing effects of the substituents already present on the ring:

-

-OCH₃ (Methoxy group): A strong activating group that directs incoming electrophiles to the ortho and para positions.

-

-F (Fluoro group): A deactivating group (due to its electronegativity) but an ortho-, para- director (due to its lone pairs).[5]

-

-COOH (Carboxylic acid group): A deactivating group that directs incoming electrophiles to the meta position.[4][5]

In the case of 3-Fluoro-4-methoxybenzoic acid, the C5 position is ortho to the powerfully activating methoxy group and meta to both the fluoro and carboxylic acid groups. The strong activating and directing effect of the methoxy group is the dominant influence, leading to the selective nitration at the C5 position.

Caption: Mechanism of Electrophilic Aromatic Nitration.

Part 2: Experimental Protocols

Safety First: These protocols involve the use of concentrated strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Nitration of 3-Fluoro-4-methoxybenzoic acid

This is the preferred and most direct method, starting from the readily available 3-Fluoro-4-methoxybenzoic acid.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Fluoro-4-methoxybenzoic acid | 170.14 | 5.0 g | 29.4 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | - |

| Crushed Ice/Deionized Water | - | As needed | - |

| Ethanol or Acetic Acid (for recrystallization) | - | As needed | - |

Experimental Workflow

Caption: Workflow for the nitration of 3-Fluoro-4-methoxybenzoic acid.

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a 100 mL flask equipped with a magnetic stirrer, carefully add 20 mL of concentrated sulfuric acid. Place the flask in an ice-salt bath to cool the acid to 0-5 °C. While stirring, slowly add 5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture has re-cooled to 0-5 °C, begin adding the 3-Fluoro-4-methoxybenzoic acid (5.0 g) in small portions over 30 minutes. Use a powder funnel to avoid coating the sides of the flask. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for another 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. A precipitate should form. Stir the ice slurry for 15-20 minutes to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture or aqueous acetic acid, to yield this compound as a solid. Dry the final product under vacuum.

Protocol 2: Oxidation of 3-Fluoro-4-methoxy-5-nitrotoluene

This alternative route is useful if the corresponding toluene derivative is more readily available. The protocol involves a strong oxidation of the methyl group to a carboxylic acid.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Fluoro-4-methoxy-5-nitrotoluene | 185.15 | 2.0 g | 10.8 |

| Potassium Dichromate (K₂Cr₂O₇) | 294.18 | 4.2 g | 14.3 |

| Glacial Acetic Acid | 60.05 | 15 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 5 mL | - |

| Ethyl Acetate (for extraction) | - | As needed | - |

| Brine Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend potassium dichromate (4.2 g) in glacial acetic acid (15 mL). Carefully add concentrated sulfuric acid (5 mL).

-

Substrate Addition: Add the 3-Fluoro-4-methoxy-5-nitrotoluene (2.0 g) to the mixture.

-

Oxidation: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours.[6] The color of the reaction will change as the orange Cr₂O₇²⁻ is converted to green Cr³⁺.

-

Work-up: Allow the mixture to cool to room temperature, then pour it onto crushed ice.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from an appropriate solvent to obtain pure this compound.

Part 3: Characterization and Data

Upon completion of the synthesis, it is imperative to confirm the identity and purity of the final product.

-

Melting Point: A sharp melting point indicates high purity. The expected melting point should be determined and compared to literature values if available.

-

Spectroscopy:

-

¹H NMR: To confirm the structure by identifying the chemical shifts and splitting patterns of the aromatic and methoxy protons.

-

¹³C NMR: To identify the number of unique carbon atoms and confirm the substitution pattern.

-

FT-IR: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-O stretches of the nitro group.

-

-

Mass Spectrometry: To confirm the molecular weight of the product (215.14 g/mol ).[7]

Conclusion

The protocols detailed in this guide provide robust and reproducible methods for the synthesis of this compound. The primary nitration route offers a straightforward approach from a commercially available precursor. The alternative oxidation route provides flexibility depending on starting material availability. By understanding the reaction mechanisms and adhering to the procedural and safety guidelines, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.

- Google Patents. (2006). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.

- Benchchem. (n.d.). Synthesis routes of 3-Fluoro-4-nitrobenzoic acid.

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.

- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- Biosynth. (n.d.). 3-Fluoro-4-nitrotoluene | 446-34-4.

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- National Institutes of Health. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.

- Benchchem. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.

- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.

- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.

- CDC Stacks. (n.d.). Supporting Information.

- BLD Pharm. (n.d.). 577-39-9|this compound.

- Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.

- ChemScene. (n.d.). 577-39-9 | this compound.

Sources

The Strategic Utility of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of designing novel therapeutic agents and functional materials. 3-Fluoro-4-methoxy-5-nitrobenzoic acid emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites and electronic properties. This application note provides a comprehensive overview of its synthesis, key reactions, and potential applications, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical Properties and Strategic Advantages

This compound is a polysubstituted aromatic compound with the molecular formula C₈H₆FNO₅ and a molecular weight of 215.14 g/mol .[1] Its structure is characterized by a benzoic acid core functionalized with a fluorine atom, a methoxy group, and a nitro group. This unique arrangement of substituents imparts a range of desirable properties for a building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₅ | [1] |

| Molecular Weight | 215.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

The strategic placement of the electron-withdrawing fluorine and nitro groups, alongside the electron-donating methoxy group, creates a nuanced electronic environment on the aromatic ring. This influences the reactivity of the carboxylic acid and the aromatic core, allowing for selective transformations.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is most effectively achieved through the electrophilic nitration of its precursor, 3-fluoro-4-methoxybenzoic acid. The following protocol is a detailed, representative method derived from established procedures for the nitration of similar aromatic compounds.[3][4]

Reaction Scheme:

A schematic of the nitration reaction.

Materials:

-

3-Fluoro-4-methoxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with stirring bar

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Protocol:

-

Reaction Setup: In a clean and dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Addition of Starting Material: Once the nitrating mixture has been prepared and cooled, slowly add 3-fluoro-4-methoxybenzoic acid portion-wise to the flask. Ensure the temperature is maintained between 0-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice with stirring. A precipitate of the crude product should form.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water and brine to remove any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Applications in Organic Synthesis

This compound is a versatile building block with multiple reactive handles, making it a valuable starting material for the synthesis of a wide range of complex molecules, particularly in the context of medicinal chemistry.

Amide Bond Formation

The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals. Standard coupling reagents such as DCC, EDC, or HATU can be employed to couple this compound with a diverse range of amines, leading to the generation of a library of substituted benzamides.

General scheme for amide synthesis.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, which opens up a plethora of subsequent transformations. This transformation is typically achieved using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting 3-amino-5-fluoro-4-methoxybenzoic acid is a valuable intermediate for the synthesis of heterocycles and other complex structures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group. This allows for the introduction of various nucleophiles, further diversifying the molecular scaffold.

Potential in Drug Discovery

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, the strategic importance of its structural motifs is well-established. For instance, the related compound, 4-fluoro-3-hydroxybenzoic acid, is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer.[5] Similarly, fluorinated and nitrated benzoic acids are integral components in the synthesis of various antimicrobial agents.[6][7] The combination of a fluorine atom, a nitro group, and a methoxy group on a benzoic acid core makes this compound an ideal candidate for lead optimization programs in drug discovery, where fine-tuning of electronic and steric properties is crucial. The functional groups present allow for the exploration of diverse chemical space in the quest for novel therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google P

- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 335-339.

- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P

-

Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (n.d.). Retrieved from [Link]

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. Retrieved from [Link]

- EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google P

- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton.

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

Sources

- 1. 577-39-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 3-Fluoro-4-methoxy-5-nitrobenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Scaffolding Unit

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The selection of starting materials and key intermediates dictates the feasibility, cost, and novelty of a drug development campaign. 3-Fluoro-4-methoxy-5-nitrobenzoic acid (CAS No. 577-39-9) has emerged as a preeminent building block for medicinal chemists due to the strategic and orthogonal reactivity of its constituent functional groups.

This substituted benzoic acid derivative is more than a simple scaffold; it is a carefully orchestrated arrangement of functionalities designed for sequential, high-yield transformations.

-

The carboxylic acid serves as the primary handle for amide bond formation, one of the most fundamental linkages in pharmaceutical compounds.[1]

-

The nitro group acts as a stable, electron-withdrawing group that can be chemically reduced to a nucleophilic aniline at a later synthetic stage. This "masked amine" strategy is crucial for building complex structures in a controlled manner.[2]

-

The fluorine atom , a bioisostere of hydrogen, is a cornerstone of modern medicinal chemistry. Its inclusion can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins by forming favorable electrostatic and hydrogen bond interactions.[2][3]

-

The methoxy group modulates the electronic properties of the aromatic ring and can participate in key binding interactions within a protein's active site.

This guide provides a detailed examination of this compound, presenting not just protocols, but the underlying chemical rationale for its application, with a specific focus on its use in the synthesis of kinase inhibitor cores.

Physicochemical & Safety Profile

Proper handling and understanding of a reagent's properties are prerequisites for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 577-39-9 | [4][5] |

| Molecular Formula | C₈H₆FNO₅ | [4] |

| Molecular Weight | 215.14 g/mol | [4] |

| Purity | Typically ≥97% | [4] |

| Appearance | Light yellow to white powder/solid | [3][6] |

| SMILES | COC1=C(C=C(C=C1[O-])C(=O)O)F | [4] |

| Storage | Sealed in a dry, cool, well-ventilated place | [5][6] |

Safety & Handling:

This compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or fumes.[5][7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6][7]

-

Incompatible Materials: Strong oxidizing agents.[6]

Core Synthetic Transformations: A Two-Stage Strategy

The utility of this compound is best demonstrated through a two-stage synthetic logic: initial scaffold assembly via amide coupling, followed by functional group manipulation via nitro reduction. This approach allows for the rapid generation of molecular diversity.

Sources

Application Notes and Protocols for the Exploration of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid Derivatives in Antimicrobial Research

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Aromatic carboxylic acids, particularly substituted benzoic acid derivatives, have historically been a fertile ground for identifying molecules with significant biological activity, including antimicrobial potential.[1] Their structural versatility, chemical stability, and generally low toxicity make them attractive starting points for medicinal chemistry campaigns.[1] This document provides a detailed guide for the synthesis, characterization, and antimicrobial evaluation of a promising new class of compounds: derivatives of 3-fluoro-4-methoxy-5-nitrobenzoic acid.

The strategic incorporation of a nitro group, a fluoro substituent, and a methoxy group onto the benzoic acid scaffold is hypothesized to confer potent antimicrobial properties. The nitro group, in particular, is a well-established pharmacophore in antimicrobial agents, often acting as a prodrug that undergoes reductive bioactivation within microbial cells to generate cytotoxic reactive nitrogen species.[2][3] The fluoro and methoxy groups can modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially enhancing its efficacy and pharmacokinetic profile.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow for the investigation of these novel compounds.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound serves as the foundational step for generating a library of diverse derivatives. The following proposed synthetic pathway is based on established methodologies for the nitration of aromatic compounds.

Proposed Synthesis of this compound

The synthesis of the core scaffold, this compound, can be approached through the nitration of 3-fluoro-4-methoxybenzoic acid. This starting material is commercially available and provides a direct route to the desired product.

Reaction Scheme:

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-4-methoxy-5-nitrobenzoic acid

Introduction: A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

3-Fluoro-4-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom activated towards nucleophilic aromatic substitution (SNAr), an electron-donating methoxy group, and an electron-withdrawing nitro group, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution reactions on this valuable substrate. We will delve into the underlying mechanistic principles that govern its reactivity and provide detailed, field-proven protocols for the successful execution of these transformations with various nucleophiles.

Scientific Foundation: Understanding the Reactivity of this compound in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions proceed readily on electron-deficient aromatic systems. The reaction generally follows a two-step addition-elimination mechanism.[1]

The Addition-Elimination Mechanism

The currently accepted mechanism for SNAr reactions involves two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

-

Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[1]

The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. Electron-withdrawing groups positioned ortho and para to the leaving group are crucial for stabilizing the negative charge of this intermediate through resonance, thereby facilitating its formation.

Dissecting the Substituent Effects in this compound

The reactivity of this compound in SNAr reactions is a direct consequence of the interplay between its various substituents:

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group, positioned meta to the fluorine leaving group, strongly activates the aromatic ring towards nucleophilic attack. While ortho and para positioning is ideal for resonance stabilization, the inductive effect of the meta-nitro group still significantly enhances the electrophilicity of the reaction center.

-

The Fluorine Atom (-F): Fluorine is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack.

-

The Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance and a weak electron-withdrawing group through induction. Positioned para to the fluorine, its electron-donating nature could potentially deactivate the ring towards nucleophilic attack. However, its ortho, para-directing effect can also influence the regioselectivity of the reaction.

-

The Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group. Its electron-withdrawing inductive effect will further enhance the overall electron deficiency of the aromatic ring, thereby favoring nucleophilic attack. Under basic reaction conditions, this group will be deprotonated to the carboxylate (-COO⁻), which is a less deactivating group.

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on this compound.

Caption: Generalized SNAr mechanism on this compound.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with representative amine and thiol nucleophiles. These protocols are designed to be self-validating, incorporating in-process controls and characterization steps to ensure the integrity of the experimental results.

Protocol 1: SNAr Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 3-(morpholin-4-yl)-4-methoxy-5-nitrobenzoic acid.

Materials:

| Reagent/Solvent | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Morpholine | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Experimental Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF (approximately 5-10 mL per gram of starting material) to the flask and stir until the solid is completely dissolved.

-

Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing water (approximately 5-10 times the volume of DMF used).

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (1 x volume of the organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired 3-(morpholin-4-yl)-4-methoxy-5-nitrobenzoic acid.

In-Process Controls and Characterization:

-

TLC Monitoring: Regularly check for the consumption of the starting material and the formation of the product. The product is expected to have a different Rf value than the starting material.

-

Product Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: SNAr Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines a general procedure for the synthesis of 3-(phenylthio)-4-methoxy-5-nitrobenzoic acid.

Materials:

| Reagent/Solvent | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Thiophenol | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of starting material).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of thiophenol (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C to expedite the reaction. Monitor the reaction progress by TLC.

-

Work-up:

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Acidify the solution to pH 2-3 with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Alternatively, the product can be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation: Summary of Reaction Conditions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |

| Morpholine | K₂CO₃ | DMF | 80-100 | 4-8 | 3-(morpholin-4-yl)-4-methoxy-5-nitrobenzoic acid |

| Thiophenol | K₂CO₃ | DMF | RT - 60 | 12-24 | 3-(phenylthio)-4-methoxy-5-nitrobenzoic acid |

Workflow Visualization

The following diagram illustrates the general experimental workflow for the SNAr reaction of this compound.

Caption: General experimental workflow for SNAr reactions.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be robust and reproducible. The inclusion of in-process monitoring via TLC allows for real-time assessment of the reaction's progress, enabling adjustments to reaction time as needed. The final characterization of the product by standard analytical techniques (NMR, MS) serves as the ultimate validation of a successful reaction, confirming the identity and purity of the synthesized compound. It is crucial to use anhydrous solvents and reagents where specified to prevent unwanted side reactions and ensure high yields.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted aromatic compounds via nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully employ this substrate in their synthetic endeavors. By understanding the interplay of the electronic effects of the substituents, chemists can rationally design and execute SNAr reactions to generate novel molecules with potential applications in drug discovery and materials science.

References

-

Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (2025). ResearchGate. [Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]

Sources

Application Notes & Protocols: Esterification of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

Introduction: Strategic Importance of a Substituted Benzoic Acid

3-Fluoro-4-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in medicinal chemistry and materials science. The specific arrangement of its substituents—a fluorine atom, a methoxy group, and a nitro group—imparts unique electronic properties and provides multiple points for synthetic diversification. Esters derived from this acid are key intermediates in the synthesis of a wide range of pharmacologically active compounds, where the ester moiety can act as a protecting group, a metabolic labilizer, or a key component of a pharmacophore.

This guide provides an in-depth analysis of various protocols for the esterification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, enabling researchers to select and optimize the most suitable method for their specific synthetic goals.

Chemical Rationale: The Impact of Aromatic Substituents

The reactivity of the carboxylic acid group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. A clear understanding of these effects is crucial for protocol selection and troubleshooting.

-

Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and fluoro (-F) groups are potent electron-withdrawing groups. They function primarily through a negative inductive effect (-I) and, in the case of the nitro group, a strong negative resonance effect (-R). These effects decrease the electron density of the aromatic ring and, critically, increase the acidity (lower the pKa) of the carboxylic acid proton. This enhanced acidity can be beneficial in some reactions but can also impact the nucleophilicity of the corresponding carboxylate.

-

Electron-Donating Groups (EDG): The methoxy (-OCH₃) group is an electron-donating group, primarily through a positive resonance effect (+R). While it donates electron density to the ring, its effect on the carboxylic acid's reactivity is largely overshadowed by the powerful EWGs present.

-

Steric Hindrance: The presence of a substituent at the 3-position (ortho to the carboxylic acid) introduces a degree of steric hindrance around the reaction center. This can impede the approach of bulky alcohols or reagents, making milder, more efficient coupling methods more attractive than classical equilibrium-driven reactions.

These combined electronic and steric factors dictate that while classical methods like Fischer esterification are feasible, they may require forcing conditions. Milder, modern coupling reactions often provide superior yields and cleaner conversions.

Protocol I: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic, equilibrium-based method involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis.[1] To drive the reaction to completion, water, a byproduct, must be removed.

Causality and Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[1] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers to make one of the hydroxyl groups a good leaving group (water). Elimination of water and subsequent deprotonation yield the final ester product.[1] The use of a large excess of the alcohol as the solvent shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol or ethanol, typically used as the solvent, ~20-40 mL per gram of acid).[2]

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.05-0.1 eq) to the stirring mixture.[2]

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.[2] This will often cause the ester to precipitate if it is a solid.

-

Extraction: If the ester is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution) to remove unreacted acid, and finally with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

| Parameter | Fischer-Speier Esterification |

| Catalyst | Concentrated H₂SO₄, p-TsOH |

| Alcohol | Primary or secondary; used in excess |

| Temperature | Reflux |

| Pros | Cost-effective, simple setup |

| Cons | Harsh acidic conditions, equilibrium-limited, requires excess alcohol, not suitable for tertiary alcohols or acid-sensitive substrates |

Protocol II: Steglich Esterification (DCC/EDC Coupling)

The Steglich esterification is a powerful and mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[4] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for efficient ester formation.[4][5]

Causality and Mechanistic Insight: The reaction begins with the carboxylic acid adding to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to a side reaction—a 1,3-rearrangement to a stable N-acylurea—which would halt the desired reaction.[5] DMAP, being a superior nucleophile to the alcohol, rapidly intercepts the O-acylisourea to form an acylpyridinium intermediate.[6] This new intermediate is highly electrophilic and not susceptible to rearrangement. The alcohol then attacks the acylpyridinium species, yielding the ester and regenerating the DMAP catalyst.[6] The driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[4]

Caption: Steglich Esterification Mechanism.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or HPLC. The formation of a white precipitate (DCU, if using DCC) is indicative of reaction progress.

-

Work-up (DCC): If DCC is used, filter off the insoluble DCU precipitate and wash it with a small amount of the reaction solvent.

-

Work-up (General): Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (e.g., 0.5 M) to remove any residual DMAP and base, followed by saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to remove any remaining DCU (if DCC was used) or EDU (the urea from EDC, which is often water-soluble) and other impurities.

| Parameter | Steglich Esterification |

| Coupling Agent | DCC, EDC |

| Catalyst | DMAP (essential) |

| Temperature | 0 °C to Room Temperature |

| Pros | Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[4][6] |

| Cons | Higher cost of reagents, DCC is an allergen, purification from DCU byproduct can be challenging.[5] |

Protocol III: Acyl Chloride Formation Followed by Esterification

For sterically hindered or less reactive alcohols, a two-step approach involving the formation of a highly reactive acyl chloride intermediate is often the most effective strategy.

Causality and Mechanistic Insight: First, the carboxylic acid is converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] This transforms the hydroxyl group of the carboxylic acid into an excellent leaving group. In the second step, the purified acyl chloride reacts rapidly and irreversibly with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[8]

Caption: Acyl Chloride Formation Workflow.

Experimental Protocol (Two Steps):

Step A: Synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoyl chloride

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place this compound (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), often used as the solvent. Add a catalytic drop of anhydrous dimethylformamide (DMF).

-

Reaction: Heat the mixture gently to reflux (approx. 70-80 °C) for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.

-

Isolation: Cool the reaction mixture and remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The resulting crude acyl chloride is often used directly in the next step.

Step B: Esterification

-

Reaction Setup: Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., DCM or THF) and cool to 0 °C.

-

Reagent Addition: Add a solution of the crude acyl chloride from Step A in the same solvent dropwise to the cooled alcohol solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

-

Work-up & Purification: Quench the reaction with water. Separate the organic layer and wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Comparative Summary and Protocol Selection

| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/EDC) | Acyl Chloride Method |

| Conditions | Harsh (Acidic, High Temp) | Mild (Neutral, RT) | Two Steps (Harsh then Mild) |

| Reactivity | Equilibrium-driven | Kinetically driven, high activation | Very high reactivity |

| Substrate Scope | Good for simple, robust alcohols | Excellent for sensitive/hindered alcohols | Excellent for unreactive alcohols |

| Byproducts | Water | DCU (solid) or EDU (water-sol.) | HCl, SO₂ |

| Ease of Use | Simple, one-pot | One-pot, but byproduct removal needed | Two distinct steps |

| Cost | Low | High | Moderate |

| Best For... | Large-scale synthesis with simple alcohols (e.g., Methyl, Ethyl esters). | Complex, acid-labile molecules; hindered alcohols. | Unreactive alcohols where other methods fail. |

References

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]

- Google Patents.

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

-

Wikipedia. Steglich esterification. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Reddit. Steglich Esterification with EDC. [Link]

-

ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-4-methoxy-5-nitrobenzoic Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 3-Fluoro-4-methoxy-5-nitrobenzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities for substituted nitrobenzoic acids include positional isomers, such as the ortho- and para-isomers relative to the carboxylic acid group.[1] Under elevated temperatures or with the use of potent nitrating agents, dinitration byproducts can also form.[1] Incomplete reactions may leave unreacted starting materials, and side reactions could introduce other related substances.

Q2: What is the expected appearance and melting point of pure this compound?

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and identifying impurities. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, often with an acid additive like phosphoric or formic acid to ensure the carboxylic acid is protonated, is a good starting point.[5][6] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Thin Layer Chromatography (TLC) for rapid, qualitative analysis of reaction progress and fraction collection during column chromatography.

Purification Workflow Overview

The choice of purification technique depends on the nature and quantity of the impurities. A general workflow for purifying this compound is outlined below.

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities from a solid product. The principle relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.[4][7]

Recommended Solvent System: Based on the properties of similar compounds, an ethanol/water mixed solvent system is a promising starting point.[8]

Step-by-Step Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to form a slurry. Heat the mixture gently on a hot plate with stirring. Add hot 95% ethanol in small portions until the solid completely dissolves.[8]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[8]

-

Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with constant stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[8]

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][8]

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Column Chromatography

For separating complex mixtures or isomers with different polarities, column chromatography is the method of choice.[9]

Recommended Stationary and Mobile Phases:

-

Stationary Phase: Silica gel is a standard choice for polar compounds like benzoic acids.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient of increasing polarity (increasing the proportion of ethyl acetate) is often effective. Adding a small amount of acetic or formic acid to the eluent can improve peak shape by keeping the carboxylic acid protonated.

Step-by-Step Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

-

Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis: Analyze the fractions by TLC or HPLC to identify which ones contain the pure desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Acid-Base Extraction

This technique is useful for separating acidic, basic, and neutral impurities.[10]

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

-

Removal of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl) to remove any basic impurities.[10]

-

Isolation of the Acidic Product: Extract the desired acidic product from the organic layer by washing with a dilute base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer as its sodium salt.

-

Removal of Neutral Impurities: The organic layer now contains any neutral impurities and can be discarded.

-

Reprotonation and Precipitation: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH 3-4). The purified this compound will precipitate out of the solution.[10]

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Yield after Recrystallization | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] |

| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote better crystal formation.[8] | |

| The compound is significantly soluble in the cold solvent. | Choose a different solvent system where the compound has lower solubility at cold temperatures. | |

| Oily Precipitate Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point. |

| The presence of significant impurities can inhibit crystallization. | Consider a preliminary purification step like column chromatography or an acid-base wash. | |

| Poor Separation in Column Chromatography | The polarity of the eluent is too high or too low. | Optimize the mobile phase composition by testing different solvent ratios with TLC. |

| The column was overloaded with the crude product. | Use a larger column or load less sample. | |

| The sample is not fully protonated. | Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase. | |

| Product Fails to Precipitate After Acid-Base Extraction | Insufficient acidification of the aqueous layer. | Check the pH with pH paper or a pH meter and add more acid until the solution is distinctly acidic. |

| The product is too soluble in the aqueous solution. | If the product has some water solubility, you may need to extract it with an organic solvent after acidification. |

Purity Analysis Parameters

| Technique | Parameter | Expected Result for Pure Product |

| Melting Point | Range | Sharp melting point with a narrow range (typically < 2 °C). |

| HPLC | Peak Shape & Number | A single, sharp, and symmetrical peak. |

| NMR (¹H, ¹³C, ¹⁹F) | Spectrum | Peaks corresponding to the correct chemical shifts and integration values for the structure of this compound. Absence of significant impurity peaks. |

| TLC | Spot Appearance | A single spot with a consistent Rf value in a given solvent system. |

References

- Google Patents. (n.d.). Method for preparing 3-nitro-4-methoxy benzoic acid.

- Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

PrepChem. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

-

Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below. Retrieved from [Link]

-

YouTube. (2023, December 16). Purification of Benzoic acid by Sublimation in Chemistry Lab II. Retrieved from [Link]

-

SIELC. (n.d.). Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

-

YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]

-

YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

-

Chromatography Forum. (2004, June 9). Benzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. chembk.com [chembk.com]

- 4. youtube.com [youtube.com]

- 5. Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

Improving regioselectivity in the synthesis of trifunctional benzene derivatives

Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of trifunctional benzene derivatives. Here, we move beyond textbook examples to address the complex, real-world problems you face at the bench. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower your synthetic design.

Section 1: Frequently Asked Questions - The Foundations of Regiocontrol

This section addresses fundamental concepts that are critical for troubleshooting.

Question: What are the primary factors governing regioselectivity in the synthesis of disubstituted and trisubstituted benzenes?

Answer: Regioselectivity in electrophilic aromatic substitution (EAS) is primarily governed by a combination of electronic and steric effects.[1][2]

-

Electronic Effects: These determine the inherent reactivity of the positions on the aromatic ring. Substituents already present on the ring dictate where the next electrophile will add. They do this through:

-

Resonance Effects: The delocalization of pi-electrons between the substituent and the ring. Groups with lone pairs (e.g., -OH, -NH2, -OR) can donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions.[3]

-

Inductive Effects: The polarization of the sigma bond between the substituent and the ring due to electronegativity differences.[2] Electron-donating groups (EDGs) activate the ring and direct ortho/para, while electron-withdrawing groups (EWGs) deactivate the ring and typically direct meta.[3][4]

-

-